JNJ-55511118, chemically known as 6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol, is a novel, selective, and high-affinity antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the auxiliary subunit transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). [, , , , ] This compound has garnered significant interest in scientific research due to its unique mechanism of action and potential therapeutic applications in neurological disorders. [, , , , ]
JNJ-55511118 was developed by Janssen Pharmaceuticals and is categorized under small molecule compounds targeting AMPA receptors. Its classification as a TARP gamma-8 selective antagonist positions it within the broader category of neuropharmacological agents aimed at modulating synaptic transmission and plasticity in the brain.
The synthesis of JNJ-55511118 involves several key steps, utilizing advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various transformations including:
The molecular structure of JNJ-55511118 can be represented by its chemical formula, which includes multiple functional groups that contribute to its pharmacological activity. Key structural features include:
Quantitative data regarding its molecular weight, solubility, and logP values provide insights into its pharmacokinetic properties, crucial for assessing its suitability as a therapeutic agent .
The chemical reactivity of JNJ-55511118 is characterized by its ability to undergo specific interactions with biological targets. Notable reactions include:
These analyses are essential for understanding the compound's efficacy and safety profile in potential therapeutic applications .
JNJ-55511118 functions primarily by selectively inhibiting the action of AMPA receptors that are modulated by TARP gamma-8. This inhibition alters synaptic transmission dynamics, potentially reducing excitotoxicity associated with various neurological disorders. The mechanism involves:
Data from preclinical studies indicate that this mechanism may offer protective effects against neurodegenerative processes .
JNJ-55511118 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its potential as a therapeutic agent .
JNJ-55511118 is primarily used in research settings focused on understanding AMPA receptor modulation and its implications in neurological diseases. Specific applications include:
These applications contribute significantly to advancing knowledge in neuropharmacology and developing targeted therapies for central nervous system disorders .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3